molecular formula C23H32N2O2 B5581254 2-(cyclopropylmethyl)-8-(4-propylbenzoyl)-2,8-diazaspiro[5.5]undecan-3-one

2-(cyclopropylmethyl)-8-(4-propylbenzoyl)-2,8-diazaspiro[5.5]undecan-3-one

Cat. No.: B5581254
M. Wt: 368.5 g/mol
InChI Key: PRSLOSRMJKVTJJ-UHFFFAOYSA-N
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Description

2-(cyclopropylmethyl)-8-(4-propylbenzoyl)-2,8-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C23H32N2O2 and its molecular weight is 368.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.246378268 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereoselective Synthesis and Applications

A methodology developed for the synthesis of diazaspiro[5.5]undecane derivatives via cascade cyclization showcases the broad pharmaceutical and biological activities these compounds can exhibit. The process involves a [5+1] double Michael addition reaction, leading to high yields of diazaspiro[5.5]undecane derivatives. This synthetic approach highlights the versatility of these compounds in creating a range of molecules with potential therapeutic applications (Islam et al., 2017).

Privileged Heterocycles in Drug Discovery

Diazaspiro[5.5]undecane-containing compounds are identified as privileged heterocycles due to their significant bioactivity, suggesting their usefulness in treating various disorders including obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders. The synthesis and biological activity of these compounds offer a promising avenue for the development of new therapeutic agents (Blanco‐Ania et al., 2017).

Catalysis and Chemical Transformations

The efficient catalyst-free synthesis of nitrogen-containing spiro heterocycles via a double Michael addition reaction is another significant application. This method produces diazaspiro[5.5]undecane derivatives in high yields, demonstrating the importance of these structures in organic synthesis and potentially in the development of new materials and catalysts (Aggarwal et al., 2014).

Antinociceptive Properties

Exploring the pharmacological properties, the novel spirocyclopiperazinium salt compound LXM-10, related to the diazaspiro[5.5]undecane structure, exhibited significant antinociceptive effects in mice. These findings suggest the potential of diazaspiro[5.5]undecane derivatives in developing new analgesic drugs, expanding the research applications of these compounds in the field of pain management (Yue et al., 2007).

Properties

IUPAC Name

2-(cyclopropylmethyl)-8-(4-propylbenzoyl)-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O2/c1-2-4-18-7-9-20(10-8-18)22(27)24-14-3-12-23(16-24)13-11-21(26)25(17-23)15-19-5-6-19/h7-10,19H,2-6,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSLOSRMJKVTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N2CCCC3(C2)CCC(=O)N(C3)CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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